Gilvocarcin M

描述

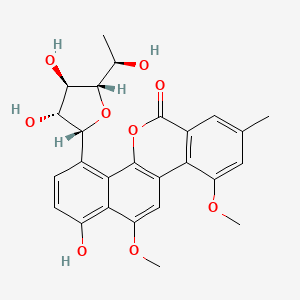

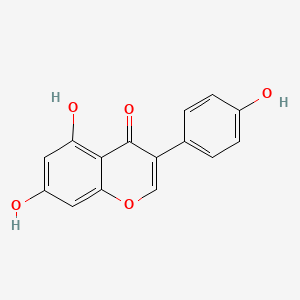

Gilvocarcin M is an antibiotic with a novel carbon skeleton . It is a minor analogue of a complex of C-glycoside antitumor actives isolated from Streptomyces .

Synthesis Analysis

In model studies towards the synthesis of Gilvocarcin M, a convergent, xanthate-based free-radical strategy was tested in order to construct the key aromatic ring attached to the sugar unit .Molecular Structure Analysis

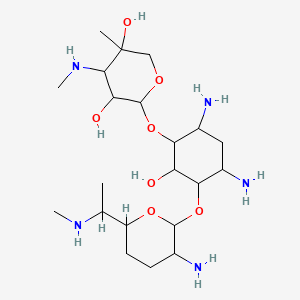

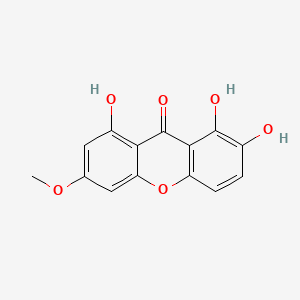

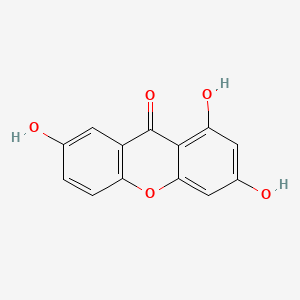

The structure of Gilvocarcin M, C26H26O9, has been determined by single crystal X-ray analysis . The space group is P21 with a=15.063(5), b=16.162(4), c=4.905(2) Å, β=91.47(3)°, and Z=2 .Chemical Reactions Analysis

In model studies towards the synthesis of Gilvocarcin M, a convergent, xanthate-based free-radical strategy was tested in order to construct the key aromatic ring attached to the sugar unit .Physical And Chemical Properties Analysis

The structure of Gilvocarcin M, C26H26O9, has been determined by single crystal X-ray analysis . The space group is P21 with a=15.063(5), b=16.162(4), c=4.905(2) Å, β=91.47(3)°, and Z=2 .科学研究应用

Synthesis Studies

Gilvocarcin M has been the subject of various synthesis studies . Researchers have tested a convergent, xanthate-based free-radical strategy to construct the key aromatic ring attached to the sugar unit . These studies are crucial for understanding the structure of Gilvocarcin M and potentially improving its synthesis for practical applications .

DNA Binding

Gilvocarcin M has been found to have a significant binding constant to Calf Thymus DNA . This property is important in the field of biochemistry and molecular biology, as it can provide insights into the interaction between Gilvocarcin M and DNA . This could potentially lead to the development of new therapeutic strategies .

Anticancer Activity

Gilvocarcin M is known for its excellent anticancer activity . It is produced by the bacterium Streptomyces griseoflavus Gö 3592 and shows promising results against various types of cancer . The compound belongs to the family of benzo[d]naphtho[1,2-b]pyran-6-one aromatic C-glycoside antibiotics, which are extensively studied for their anticancer properties .

Low Toxicity

In addition to its anticancer activity, Gilvocarcin M is also known for its low toxicity . This makes it a potential candidate for therapeutic applications, as it could provide effective treatment with minimal side effects .

作用机制

Target of Action

Gilvocarcin M, like other members of the gilvocarcin family, primarily targets DNA . The aromatic chromophore of the compound intercalates into the DNA structure .

Mode of Action

The mode of action of Gilvocarcin M involves the intercalation of its aromatic chromophore into DNA . This interaction is followed by a UV-induced covalent linkage of the natural product to DNA via a [2 + 2]-cycloaddition between the vinyl moiety and a thymine residue . This covalent binding to DNA is a key aspect of its antitumor activity .

Biochemical Pathways

The biochemical pathways affected by Gilvocarcin M are primarily related to DNA synthesis and repair .

Pharmacokinetics

The presence of a carbohydrate moiety on an intercalating chromophore, as seen in gilvocarcins, has been shown to contribute positively and significantly to the binding association with dna . This suggests that the carbohydrate moiety may also play a role in the compound’s ADME properties, potentially influencing its bioavailability.

Result of Action

The result of Gilvocarcin M’s action is significant cytotoxicity, particularly against certain types of cancer cells . Its interaction with DNA can interfere with DNA replication, potentially triggering cell-cycle arrest and ultimately inducing programmed cell death .

Action Environment

The action of Gilvocarcin M can be influenced by environmental factors such as light. The compound’s interaction with DNA and subsequent covalent binding is UV-induced . Therefore, the presence and intensity of UV light can significantly impact the compound’s action, efficacy, and stability.

安全和危害

未来方向

In vivo and in vitro investigations of GilP and GilQ, two acyltransferases encoded by the gilvocarcin gene cluster, show that GilQ confers unique starter unit specificity when catalyzing an early as well as rate-limiting step of gilvocarcin biosynthesis . This could be a potential area for future research.

属性

IUPAC Name |

4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O9/c1-10-7-14-18(16(8-10)32-3)13-9-17(33-4)20-15(28)6-5-12(19(20)24(13)35-26(14)31)25-22(30)21(29)23(34-25)11(2)27/h5-9,11,21-23,25,27-30H,1-4H3/t11-,21-,22-,23+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFOTBZTKXSZHH-FUCVEXJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)C5C(C(C(O5)C(C)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C=CC(=C4C(=C3)OC)O)[C@@H]5[C@@H]([C@H]([C@@H](O5)[C@@H](C)O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gilvocarcin M | |

CAS RN |

77879-89-1 | |

| Record name | Gilvocarcin M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77879-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

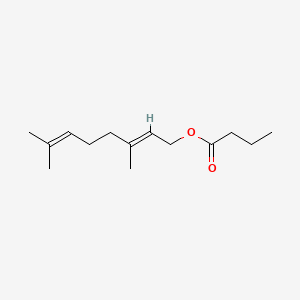

![(2S)-2-amino-N-[(2S,5R,7E,9E,11R,13S)-2-amino-5-formyl-13-hydroxy-4-(4-hydroxy-3-iodophenyl)-7,9,11-trimethyl-3,6-dioxotetradeca-7,9-dien-5-yl]-N-methylpropanamide](/img/structure/B1671443.png)